1-(2-Hydroxy-6-methoxypyridin-3-YL)ethanone
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Overview
Description
3-Acetyl-6-methoxy-2(1h)-pyridinone is a chemical compound with the molecular formula C12H10O4. It is known for its interesting structural properties and potential applications in various fields of scientific research. This compound is a derivative of pyridinone, which is a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6-methoxy-2(1h)-pyridinone typically involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with ethyl acetoacetate in the presence of glacial acetic acid and piperidine. The reaction is carried out at room temperature (20-25°C) for about an hour. The product is then recrystallized from ethanol to obtain pure 3-Acetyl-6-methoxy-2(1h)-pyridinone .
Industrial Production Methods
While specific industrial production methods for 3-Acetyl-6-methoxy-2(1h)-pyridinone are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale recrystallization techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-6-methoxy-2(1h)-pyridinone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives.
Scientific Research Applications
3-Acetyl-6-methoxy-2(1h)-pyridinone has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Acetyl-6-methoxy-2(1h)-pyridinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-6-methoxy-2H-1-benzopyran-2-one: This compound is structurally similar and shares some chemical properties.
3-Methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one: Another related compound with similar biological activities.
Uniqueness
3-Acetyl-6-methoxy-2(1h)-pyridinone is unique due to its specific structural features and the presence of both acetyl and methoxy groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3-acetyl-6-methoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C8H9NO3/c1-5(10)6-3-4-7(12-2)9-8(6)11/h3-4H,1-2H3,(H,9,11) |
InChI Key |
IGTBYSHZGHZUKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(NC1=O)OC |
Origin of Product |
United States |
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